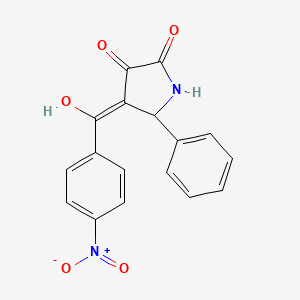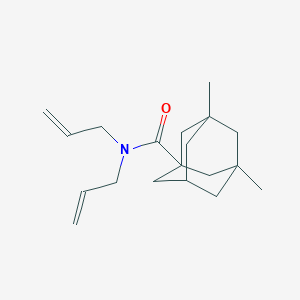![molecular formula C19H23N3O3S B5354451 N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-phenylethyl]benzenesulfonamide](/img/structure/B5354451.png)
N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-phenylethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methyl-1-piperazinyl)-2-oxo-1-phenylethyl]benzenesulfonamide, commonly known as MPB, is a small molecule drug that has been extensively studied for its potential applications in various scientific research fields. MPB belongs to the class of sulfonamide-based compounds that have been widely used in medicinal chemistry due to their diverse pharmacological properties.
Aplicaciones Científicas De Investigación
MPB has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, MPB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, MPB has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases. In immunology, MPB has been studied for its potential anti-inflammatory effects and has been shown to reduce inflammation in animal models of autoimmune diseases.
Mecanismo De Acción
The mechanism of action of MPB is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. MPB has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance and ion transport. MPB has also been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPB have been extensively studied in various animal models and cell lines. MPB has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. MPB has also been shown to improve cognitive function in animal models of neurodegenerative diseases by reducing oxidative stress and inflammation. In addition, MPB has been shown to reduce inflammation in animal models of autoimmune diseases by inhibiting the activity of various pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPB has several advantages for lab experiments, including its well-established synthesis method, its diverse pharmacological properties, and its potential applications in various scientific research fields. However, MPB also has some limitations, including its potential toxicity and its limited bioavailability.
Direcciones Futuras
There are several future directions for the study of MPB. One potential direction is to further investigate the mechanism of action of MPB and its potential targets in various physiological processes. Another potential direction is to explore the potential applications of MPB in drug development and personalized medicine. Furthermore, the development of novel analogs of MPB with improved pharmacological properties could also be a promising future direction.
Métodos De Síntesis
The synthesis of MPB involves the reaction of 4-methyl-1-piperazinecarboxylic acid with 1-phenylethyl isocyanate to form the intermediate compound, which is then reacted with benzenesulfonyl chloride to yield MPB. The synthesis method has been well-established and has been reported in various scientific literature.
Propiedades
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-oxo-1-phenylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-21-12-14-22(15-13-21)19(23)18(16-8-4-2-5-9-16)20-26(24,25)17-10-6-3-7-11-17/h2-11,18,20H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAROQMOPUYVYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}propanamide](/img/structure/B5354373.png)
methanol](/img/structure/B5354383.png)


![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide](/img/structure/B5354398.png)
![4-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine-1-sulfonamide](/img/structure/B5354405.png)
![5-{3-chloro-5-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354410.png)
![2-(2-pyridinyl)-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5354416.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5354422.png)

![7-(3-chlorophenyl)-4-[(2,2-dimethylcyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5354436.png)
![N-[5-(3,4-dimethylbenzoyl)-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5354442.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5354447.png)
![N-{2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}acetamide](/img/structure/B5354457.png)
